2-chloro-N-(5-chloropyridin-2-yl)-5-nitrobenzamide
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Overview
Description
2-chloro-N-(5-chloropyridin-2-yl)-5-nitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a nitro group, and a pyridinyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-chloropyridin-2-yl)-5-nitrobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-chloropyridin-2-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dichloromethane under reflux conditions. The resulting intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the desired position on the benzamide ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-chloropyridin-2-yl)-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-chloro-N-(5-chloropyridin-2-yl)-5-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(5-chloropyridin-2-yl)-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-chloropyridin-2-yl)-5-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and pyridinyl groups contribute to the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-chloropyridin-2-yl)acetamide
- 2-chloro-N-(5-chloropyridin-2-yl)propanamide
- 2-chloro-N-(5-chloropyridin-2-yl)carbamothioyl)benzamide
Uniqueness
2-chloro-N-(5-chloropyridin-2-yl)-5-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-N-(5-chloropyridin-2-yl)-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O3/c13-7-1-4-11(15-6-7)16-12(18)9-5-8(17(19)20)2-3-10(9)14/h1-6H,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZGVZJYGMRJKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=NC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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